molecular formula C20H20N2O3 B12905919 N-(3-Phenylpropanoyl)-D-tryptophan CAS No. 87579-19-9

N-(3-Phenylpropanoyl)-D-tryptophan

Cat. No.: B12905919
CAS No.: 87579-19-9
M. Wt: 336.4 g/mol
InChI Key: IKWKAVNTITZXAF-GOSISDBHSA-N
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Description

N-(3-Phenylpropanoyl)-D-tryptophan is a synthetic derivative of the amino acid tryptophan, modified by the addition of a 3-phenylpropanoyl group to its α-amino group.

Properties

CAS No.

87579-19-9

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-(3-phenylpropanoylamino)propanoic acid

InChI

InChI=1S/C20H20N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,10-12H2,(H,22,23)(H,24,25)/t18-/m1/s1

InChI Key

IKWKAVNTITZXAF-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid typically involves multistep organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Comparison with Acylated Tryptophan Derivatives

Acylation of tryptophan is a common strategy to alter its physicochemical properties. Key examples include:

  • N-Acetyl-D-tryptophan : A well-studied derivative with an acetyl group. It exhibits antioxidant properties and is used in protein stabilization .
  • N-Acetyl-6-chlorotryptophan : Features a chlorine substitution on the indole ring, which enhances steric bulk and may influence receptor binding or metabolic stability .

Key Differences :

  • Lipophilicity: The 3-phenylpropanoyl group in N-(3-Phenylpropanoyl)-D-tryptophan introduces greater hydrophobicity compared to acetylated analogs, likely improving membrane permeability but reducing aqueous solubility.
  • Biological Activity: While acetylated tryptophans are linked to antioxidant effects, the phenylpropanoyl moiety may confer affinity for hydrophobic binding pockets in enzymes or receptors.

Comparison with 3-Phenylpropanoyl-Containing Opioids

The 3-phenylpropanoyl group is also found in synthetic opioids, such as:

  • β'-Phenyl fentanyl (N,3-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide): A potent opioid receptor agonist where the 3-phenylpropanoyl group contributes to receptor binding .

Key Differences :

  • Pharmacological Target: Unlike fentanyl analogs targeting opioid receptors, this compound is hypothesized to interact with metabolic or signaling pathways due to its amino acid backbone.
  • Stereochemistry: The D-configuration of tryptophan may reduce compatibility with mammalian enzyme systems, which typically interact with L-amino acids.

Data Table: Structural and Functional Properties

Compound Acyl/Modifying Group Molecular Weight (g/mol) Key Biological Activity
This compound 3-Phenylpropanoyl ~354.4 (calculated) Hypothesized enzyme modulation
N-Acetyl-D-tryptophan Acetyl 246.26 Antioxidant, protein stabilizer
β'-Phenyl fentanyl 3-Phenylpropanoyl + piperidine 446.58 (calculated) µ-opioid receptor agonist
N-Acetyl-6-chlorotryptophan Acetyl + 6-chloroindole 295.72 Unspecified biological activity

Research Findings and Hypotheses

  • Metabolic Stability: The phenylpropanoyl group may slow metabolic degradation compared to smaller acyl groups, extending half-life .
  • Stereochemical Impact: The D-configuration could limit endogenous enzymatic processing, making this compound a candidate for probing chiral-specific pathways.

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